![molecular formula C11H11NO2S B1517791 Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate CAS No. 1154018-52-6](/img/structure/B1517791.png)
Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate
Vue d'ensemble
Description
“Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” is a chemical compound that belongs to the class of thioesters. It has a CAS Number of 1154018-52-6 . The molecular weight of this compound is 221.28 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” and its InChI Code is1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate” is a powder with a melting point of 46-51°C . The storage temperature is 4°C .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
- A study explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, leading to the discovery of novel, potent antiandrogens which are peripherally selective. This research could be relevant to understanding the applications of compounds with similar structural features to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate in the context of antiandrogen activity (Tucker, Crook, & Chesterson, 1988).
Catalytic Applications
- Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the potential for similar sulfanyl-containing compounds in catalysis (Tayebi et al., 2011).
Antileukotrienic Agents
- The synthesis of potential antileukotrienic agents with structures similar to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate was described, highlighting their potential in the development of new drugs targeting leukotriene pathways (Jampílek et al., 2004).
Antimicrobial Activity
- Novel heterocyclic compounds incorporating sulfamoyl moiety, similar in structural concept to Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate, were synthesized and evaluated for antimicrobial activity, showing promising results (Darwish et al., 2014).
Synthetic Methodologies
- Research on the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation presents innovative synthetic methodologies that could be applicable to the synthesis of related compounds (Gong et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 3-(4-cyanophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPGCWYQOIQGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



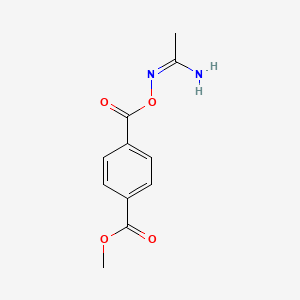
![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)
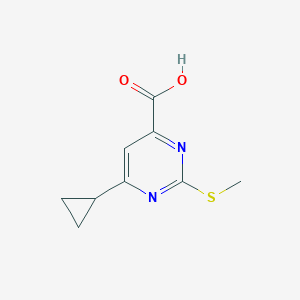
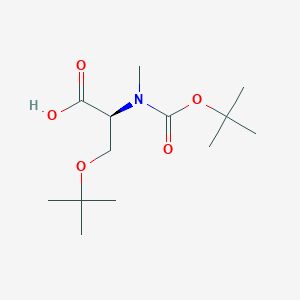
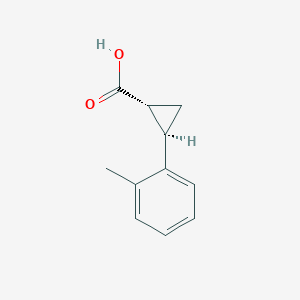
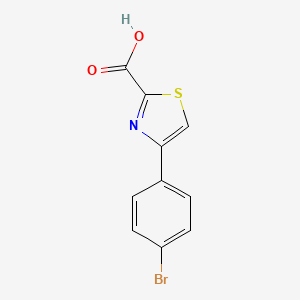
phenyl]methyl})amine](/img/structure/B1517721.png)
amine](/img/structure/B1517722.png)
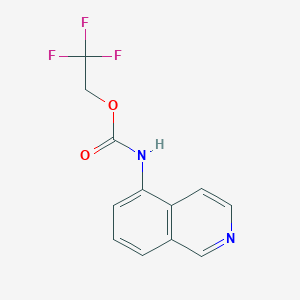
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
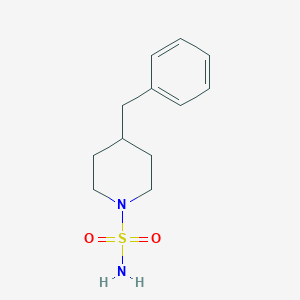
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)